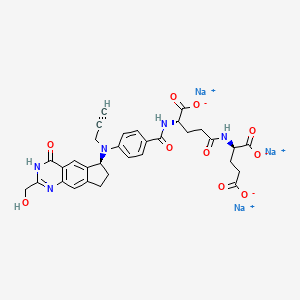![molecular formula C18H17FN8 B580122 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine CAS No. 1702271-98-4](/img/new.no-structure.jpg)
2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine, also known as this compound, is a useful research compound. Its molecular formula is C18H17FN8 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Riociguat, is the soluble guanylate cyclase (sGC) . The sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in vasodilation, the process of relaxing and widening the blood vessels .
Mode of Action
Riociguat acts as a stimulator of the soluble guanylate cyclase (sGC). It enhances the sensitivity of sGC to endogenous nitric oxide (NO), a molecule that signals vasodilation. In the absence of NO, Riociguat also has a direct stimulatory effect on sGC . The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates a cGMP-dependent protein kinase. This kinase reduces the intracellular levels of calcium ions, leading to relaxation of the vascular smooth muscle cells and vasodilation .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the reduction of intracellular calcium levels, the inhibition of platelet aggregation, and the prevention of smooth muscle cell proliferation . These effects collectively contribute to the dilation of blood vessels and the reduction of blood pressure .
Pharmacokinetics
Riociguat has a high bioavailability of 94% . It is metabolized primarily by the cytochrome P450 enzymes CYP1A1, CYP3A4, CYP2C8, and CYP2J2 . The elimination half-life of Riociguat is approximately 12 hours in patients and 7 hours in healthy individuals . It is excreted via the kidneys (33-45%) and the bile duct (48-59%) .
Result of Action
The primary result of Riociguat’s action is the dilation of blood vessels, which can reduce blood pressure and improve blood flow . This makes it an effective treatment for conditions characterized by high blood pressure in the blood vessels of the lungs, such as chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH) .
Action Environment
The action, efficacy, and stability of Riociguat can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of Riociguat . Additionally, substances that induce or inhibit the cytochrome P450 enzymes can respectively decrease or increase the plasma concentration of Riociguat . Smoking, which induces CYP1A1, can reduce the plasma concentration of Riociguat .
Propriétés
Numéro CAS |
1702271-98-4 |
|---|---|
Formule moléculaire |
C18H17FN8 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C18H17FN8/c1-22-14-15(20)24-17(25-16(14)21)13-11-6-4-8-23-18(11)27(26-13)9-10-5-2-3-7-12(10)19/h2-8,22H,9H2,1H3,(H4,20,21,24,25) |
Clé InChI |
SFSNNJQOHCEUSA-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
SMILES canonique |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
Synonymes |
Riociguat Impurity VI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)
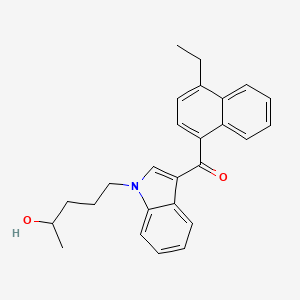
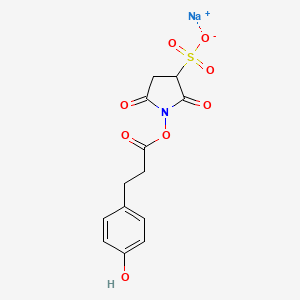
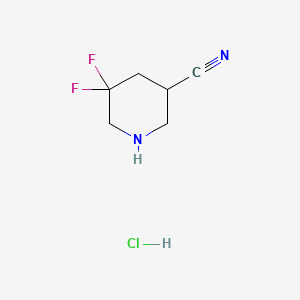
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)
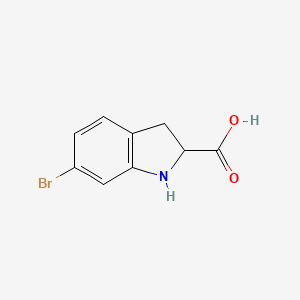
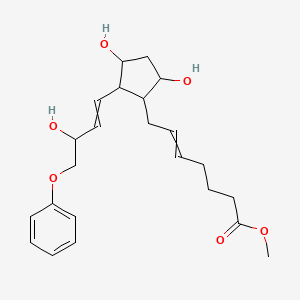
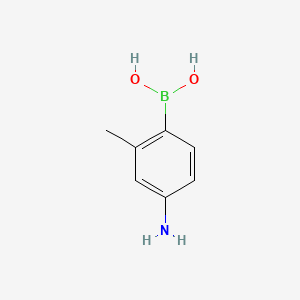
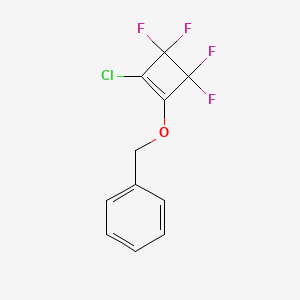
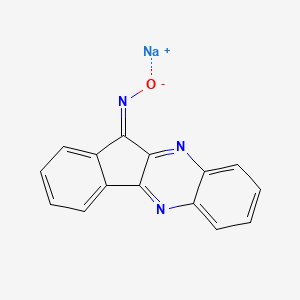
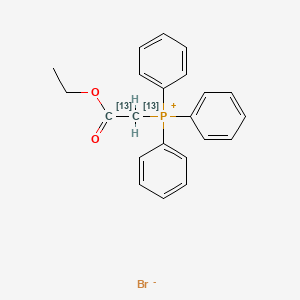
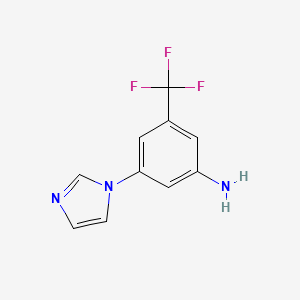
![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)
